2-(4-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Overview
Description
2-(4-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C19H17FN4O2 and its molecular weight is 352.369. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiviral Activity
Researchers have synthesized a variety of imidazo and triazine derivatives, examining their potential antiviral activities. For example, a study on the synthesis of imidazo[1,2-a]-s-triazine nucleosides reported the synthesis of nucleoside and nucleotide analogues showing moderate activity against rhinovirus at non-toxic dosage levels (Kim et al., 1978). This research highlights the potential of imidazo and triazine derivatives in developing antiviral agents.
Heterocyclic Chemistry and Drug-like Scaffolds
Another study focused on the regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives, presenting a new drug-like heterocyclic scaffold. The method allows broad structural variation, offering a pathway to novel compounds with potential therapeutic applications (Tzvetkov et al., 2012).
Synthesis of Fluorescent Derivatives
Research into the synthesis of 6,10-dihydrofluoreno[2,3-d:6,7-d']diimidazole derivatives revealed a series of compounds characterized by medium strong blue fluorescence-emitting ability. These findings open up applications in materials science, particularly in the development of new fluorescent materials (Chen et al., 2012).
Synthesis of Functionalized Tetrahydropyridines
The Diels-Alder reactions of 1,2-dihydropyridine derivatives led to the synthesis of highly functionalized tetrahydropyridines, indicating the versatility of imidazo and triazine derivatives in synthesizing complex chemical structures with potential biological activity (Wasilewska et al., 2011).
Inhibition of Dihydrofolate Reductase and DNA Intercalation
A series of triazine-benzimidazoles with 4-fluoroaniline substitution were synthesized, evaluated for their antitumor activity, and found to exhibit significant inhibitory effects on dihydrofolate reductase and DNA intercalation. This suggests their potential as therapeutic agents in cancer treatment (Singla et al., 2016).
Mechanism of Action
Target of Action
It is known that similar compounds, such as imidazo[2,1-c][1,2,4]triazine derivatives, have shown a wide range of biological activities . They have been reported to exhibit anti-asthmatic, anti-inflammatory, anti-cancer, anti-thrombotic activities, and show activity against severe depression and pathological anxiety .
Mode of Action
It is known that imidazo[2,1-c][1,2,4]triazine derivatives can inhibit human carbonic anhydrase and cyclin-dependent kinase 2 . They also show antagonistic activity on hCRF1 and CGRP receptors .
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that f2334-0537 might affect multiple biochemical pathways related to inflammation, cancer progression, thrombosis, depression, and anxiety .
Result of Action
Based on the known activities of similar compounds, it can be inferred that f2334-0537 might have potential therapeutic effects in various conditions such as asthma, inflammation, cancer, thrombosis, depression, and anxiety .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-8-(4-methylphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c1-13-2-8-16(9-3-13)22-10-11-23-17(25)18(26)24(21-19(22)23)12-14-4-6-15(20)7-5-14/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWVUVHBWFTZLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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